![molecular formula C20H17N3O2S B2403929 1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-31-9](/img/structure/B2403929.png)

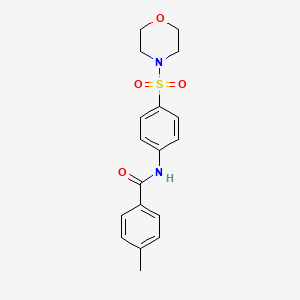

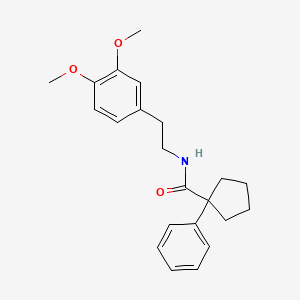

1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione” belongs to a class of organic compounds known as pyrido[2,3-d]pyrimidines . These compounds are characterized by a pyrimidine ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrido[2,3-d]pyrimidines can be synthesized through methods like the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrido[2,3-d]pyrimidine core with various substituents. The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfanyl group could potentially participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity.Scientific Research Applications

Synthesis and Pharmacology

- This compound has been synthesized and studied for its potential as an adenosine receptor antagonist, showing promising selectivity and potency (Bulicz et al., 2006).

Novel Synthesis Methods

- Researchers have developed new methods for synthesizing related pyrido[2,3-d]pyrimidine derivatives, expanding the possibilities for creating new compounds with potentially valuable properties (Osyanin et al., 2014).

Chemical Probes for Metal Ions

- Certain derivatives have been synthesized and found to be effective in detecting metal ions like Zn2+, suggesting applications in fluorescent imaging and metal ion detection (Balakrishna et al., 2018).

Antimicrobial Activity

- Some of these compounds exhibit significant antimicrobial activity, which could be harnessed for developing new antimicrobial agents (Voskienė et al., 2011).

Molecular Structures

- Studies on the molecular structures of these compounds have been conducted, providing insights into their chemical behavior and potential applications in various fields (Trilleras et al., 2009).

Antioxidant Evaluation

- Pyrazolopyridine derivatives, related to this compound, have been synthesized and evaluated for their antioxidant properties, indicating potential use in combating oxidative stress (Gouda, 2012).

Cycloaddition Reactions

- Innovative cycloaddition reactions have been developed using related compounds, contributing to the field of synthetic organic chemistry (Behbehani et al., 2013).

Green Synthesis Methods

- Environmentally friendly methods have been investigated for synthesizing related compounds, highlighting the push towards more sustainable chemistry practices (Ahadi et al., 2014).

Catalyzed Synthesis

- Research has focused on using novel catalysts for efficient synthesis of pyrido[2,3-d]pyrimidines, indicating potential in pharmaceutical chemistry (Rahmani et al., 2018).

Characterization and Metal Complex Synthesis

- The compound and its metal complexes have been synthesized and characterized, suggesting applications in materials science and coordination chemistry (Chioma et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .

Properties

IUPAC Name |

1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-22-18-17(19(24)23(2)20(22)25)16(10-11-21-18)26-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVIWCVERLGKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2403862.png)

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B2403865.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2403866.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)